4-methoxy-N2,N4'-bis(2-methoxyethyl)-[1,1'-biphenyl]-2,4'-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N2,N4’-bis(2-methoxyethyl)-[1,1’-biphenyl]-2,4’-disulfonamide is a complex organic compound with a biphenyl core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N2,N4’-bis(2-methoxyethyl)-[1,1’-biphenyl]-2,4’-disulfonamide typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or water .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N2,N4’-bis(2-methoxyethyl)-[1,1’-biphenyl]-2,4’-disulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide groups can produce amines .
Scientific Research Applications
4-methoxy-N2,N4’-bis(2-methoxyethyl)-[1,1’-biphenyl]-2,4’-disulfonamide has several applications in scientific research:
Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-N2,N4’-bis(2-methoxyethyl)-[1,1’-biphenyl]-2,4’-disulfonamide involves its interaction with specific molecular targets. The methoxy and sulfonamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function . The biphenyl core provides a rigid scaffold that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2-methyl-1,1’-biphenyl: This compound has a similar biphenyl core but lacks the sulfonamide groups, making it less versatile in terms of functionalization.
4-methoxy-4’-methylbiphenyl: Another similar compound with a methoxy group but different substitution pattern, affecting its chemical reactivity and applications.
Uniqueness
4-methoxy-N2,N4’-bis(2-methoxyethyl)-[1,1’-biphenyl]-2,4’-disulfonamide stands out due to its combination of methoxy and sulfonamide groups, which provide unique chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C19H26N2O7S2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
5-methoxy-N-(2-methoxyethyl)-2-[4-(2-methoxyethylsulfamoyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H26N2O7S2/c1-26-12-10-20-29(22,23)17-7-4-15(5-8-17)18-9-6-16(28-3)14-19(18)30(24,25)21-11-13-27-2/h4-9,14,20-21H,10-13H2,1-3H3 |
InChI Key |
PMDPNGPMEVCNSA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)S(=O)(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.